2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Beschreibung

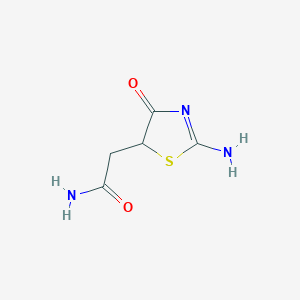

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (molecular formula: C₅H₇N₃O₂S, molar mass: 173.19 g/mol) is a thiazolidinone derivative characterized by a five-membered thiazolidine ring containing imino (NH) and oxo (C=O) groups at positions 2 and 4, respectively, and an acetamide side chain at position 5 (Figure 1).

Eigenschaften

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(10)8-5(7)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFONBCPJIDLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)N=C(S1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. This reaction forms the thiazolidine ring through a cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pH levels .

Analyse Chemischer Reaktionen

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .

Wirkmechanismus

The mechanism of action of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways depend on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

Core Modifications: Imino vs. Dioxo Groups: Replacement of the imino group with a dioxo moiety (e.g., 2,4-dioxothiazolidine derivatives) increases electron-withdrawing effects, enhancing cytotoxicity against cancer cells (e.g., IC₅₀ values in MCF-7 and A549 lines) . Thioxo Substitution: Introduction of a thioxo (C=S) group at position 2 (e.g., in benzylidene derivatives) improves antimicrobial activity due to increased electrophilicity and sulfur-mediated interactions .

Acetamide Substituents :

- Aryl Groups : Bulky substituents like trimethoxyphenyl (e.g., in thiadiazole hybrids) enhance anticancer activity by promoting hydrophobic interactions with target proteins .

- Halogenation : Chlorophenyl groups (e.g., in N-(2-chlorophenyl) analogs) improve lipophilicity and biofilm penetration, critical for antimicrobial efficacy .

Tautomerism and Stability: Compounds like 3c-I exhibit tautomerism between imino and anilino forms, affecting their reactivity and biological performance .

Biologische Aktivität

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, a compound belonging to the thiazolidinone class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is , with a molecular weight of approximately 172.21 g/mol. The compound features a thiazolidinone ring structure, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites of specific enzymes, which prevents substrate binding and catalysis. This mechanism is particularly relevant in cancer and microbial infections where enzyme activity is dysregulated.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival .

Biological Activity Overview

The following table summarizes key biological activities associated with 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide:

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. The compound showed notable inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In vitro studies demonstrated that 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide induced significant apoptosis in cancer cell lines. The IC50 values were lower than those of conventional chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells while minimizing effects on normal cells .

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of this compound:

- Antiproliferative Activity : Compounds derived from 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide exhibited significant antiproliferative effects against various tumor cell lines with IC50 values ranging from 5 to 20 µM in different studies .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, demonstrating favorable interactions that enhance its inhibitory potency.

- Safety Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety index compared to traditional chemotherapeutics, making it a promising candidate for further development in cancer therapy .

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Purify intermediates via recrystallization (ethanol/water mixtures) to minimize impurities .

Basic: Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and detect tautomeric forms (e.g., imino vs. enamine configurations) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for biological assays) and detect byproducts .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How do structural modifications at the 2-imino or 4-oxo positions influence biological activity?

Answer:

Modifications alter electronic properties and binding affinity:

- 2-Imino group replacement (e.g., with thioxo) increases electrophilicity, enhancing interactions with cysteine residues in enzyme active sites .

- 4-Oxo substitution with electron-withdrawing groups (e.g., fluorine) improves metabolic stability but may reduce solubility .

Q. Example SAR Data :

| Modification Site | Functional Group | Bioactivity Change |

|---|---|---|

| 2-Imino | Thioxo | ↑ Enzyme inhibition |

| 5-Acetamide | Alkyl chain | ↑ Cell permeability |

| 4-Oxo | Fluoro | ↓ Solubility |

| Data derived from analogs in |

Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Confirm activity using both fluorometric and radiometric methods .

- Structural validation : Co-crystallize the compound with target enzymes (e.g., proteases or kinases) to verify binding modes .

- Control experiments : Test against isoforms or mutant enzymes to rule out nonspecific interactions .

Advanced: What computational approaches are effective for predicting pharmacokinetic properties of derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration .

- QSAR Models : Relate substituent lipophilicity (logP) to bioavailability using datasets from analogs .

- Docking Studies : Predict binding affinity to off-target proteins (e.g., cytochrome P450 enzymes) to anticipate metabolic pathways .

Advanced: How can reaction intermediates be stabilized during large-scale synthesis?

Answer:

- Low-temperature quenching (-20°C) prevents degradation of imino intermediates .

- Inert atmosphere (N2/Ar) minimizes oxidation of thiazolidinone rings .

- Solid-phase extraction (SPE) : Isolate sensitive intermediates using C18 cartridges to avoid side reactions .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

- Enzyme inhibition assays : Use purified targets (e.g., HDACs or COX-2) with fluorogenic substrates .

- Cell viability assays : Test cytotoxicity in cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines via MTT .

- Antimicrobial screening : Employ disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.